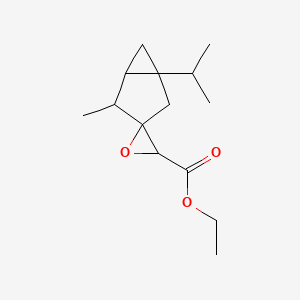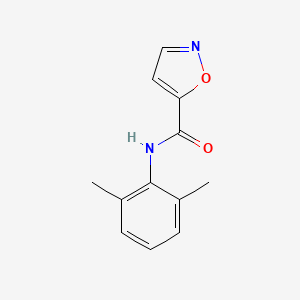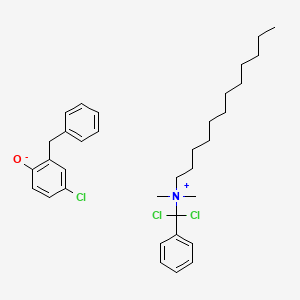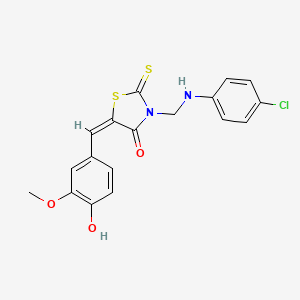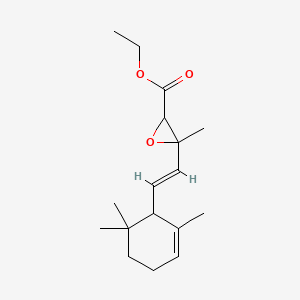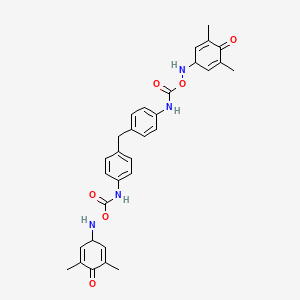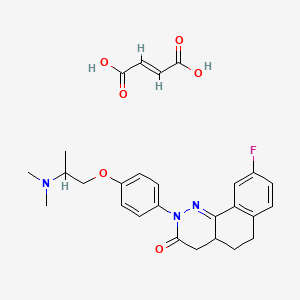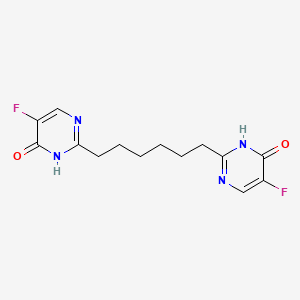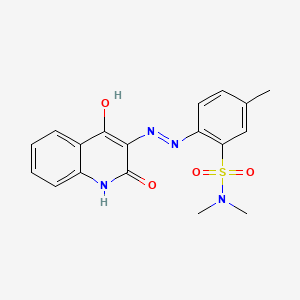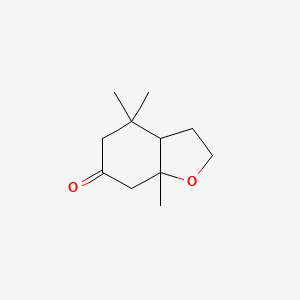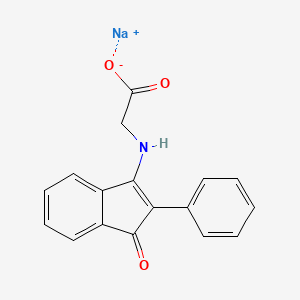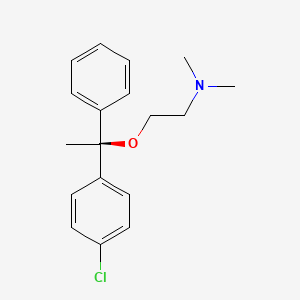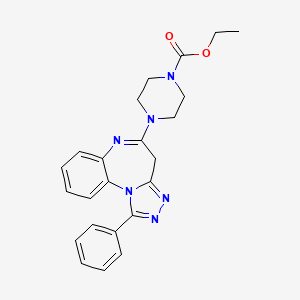
1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is a complex organic compound with the molecular formula C23H24N6O2 . This compound is known for its unique structure, which combines elements of piperazine, triazole, and benzodiazepine, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester involves multiple steps, typically starting with the preparation of the piperazinecarboxylic acid derivativeIndustrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the benzodiazepine ring.
Substitution: Various substitution reactions can occur on the phenyl ring or the triazole moiety, using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety is known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, potentially exerting anxiolytic or sedative effects. The triazole ring may also contribute to its biological activity by interacting with other molecular pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester stands out due to its unique combination of structural elements. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Alprazolam: Another benzodiazepine used for its anxiolytic and sedative effects.
Triazolam: A triazolo-benzodiazepine similar in structure but with different pharmacological properties.
This compound’s unique structure allows for a broader range of applications and potentially different mechanisms of action compared to these similar compounds .
Properties
CAS No. |
137731-23-8 |
|---|---|
Molecular Formula |
C23H24N6O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 4-(1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H24N6O2/c1-2-31-23(30)28-14-12-27(13-15-28)20-16-21-25-26-22(17-8-4-3-5-9-17)29(21)19-11-7-6-10-18(19)24-20/h3-11H,2,12-16H2,1H3 |
InChI Key |
SAFGFUBGKLXAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



